molecular formula C20H15N3O4 B6514544 N-(furan-2-ylmethyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 892293-15-1

N-(furan-2-ylmethyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B6514544
CAS No.: 892293-15-1
M. Wt: 361.3 g/mol
InChI Key: UHSRMLPRMGHZCD-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic compound that belongs to the class of quinazoline derivatives This compound is characterized by the presence of a furan ring, a quinazoline core, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multi-step organic reactions One common method includes the condensation of 2-aminobenzamide with an appropriate aldehyde to form the quinazoline coreThe final step involves the formation of the carboxamide group under mild conditions using coupling reagents such as EDC or DMT/NMM/TsO− .

Industrial Production Methods

Industrial production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This method allows for the efficient production of this compound under controlled conditions, ensuring high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. These reactions are typically carried out under mild to moderate conditions to ensure high selectivity and yield .

Major Products

The major products formed from these reactions include furan-2,5-dicarboxylic acid derivatives, tetrahydroquinazoline derivatives, and various substituted furan compounds .

Scientific Research Applications

N-(furan-2-ylmethyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(furan-2-ylmethyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is unique due to its combination of a quinazoline core with a furan ring and a carboxamide group. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for various applications .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2,4-dioxo-3-phenyl-1H-quinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O4/c24-18(21-12-15-7-4-10-27-15)13-8-9-16-17(11-13)22-20(26)23(19(16)25)14-5-2-1-3-6-14/h1-11H,12H2,(H,21,24)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHSRMLPRMGHZCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)NCC4=CC=CO4)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001131438
Record name N-(2-Furanylmethyl)-1,2,3,4-tetrahydro-2,4-dioxo-3-phenyl-7-quinazolinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001131438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

892293-15-1
Record name N-(2-Furanylmethyl)-1,2,3,4-tetrahydro-2,4-dioxo-3-phenyl-7-quinazolinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=892293-15-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Furanylmethyl)-1,2,3,4-tetrahydro-2,4-dioxo-3-phenyl-7-quinazolinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001131438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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